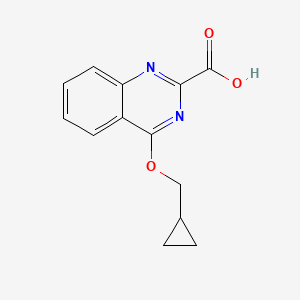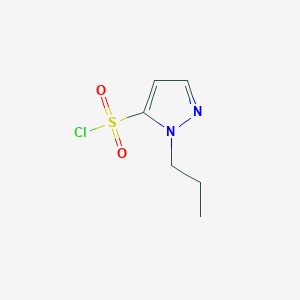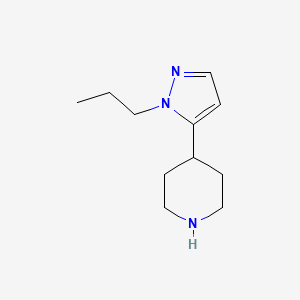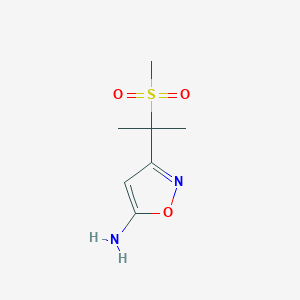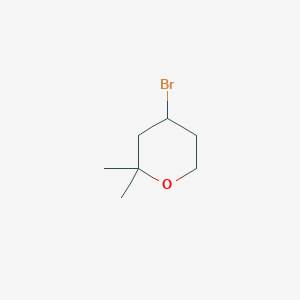![molecular formula C12H22N2O2 B1528813 4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one CAS No. 1339660-04-6](/img/structure/B1528813.png)
4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one
Übersicht
Beschreibung
4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemodivergent Synthesis
One notable application is in the field of chemodivergent synthesis. A study demonstrates the efficient synthesis of a library of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions. This process presumably involves a domino Knoevenagel condensation, Michael addition, followed by an intramolecular cyclization sequence, highlighting the compound's utility in facilitating complex chemical transformations (Dhinakaran, Padmini, & Bhuvanesh, 2016).
Asymmetric Organocatalysis
Another significant application involves its use in asymmetric organocatalysis. Hydroxyproline-derived amino acids and amino amides, bearing various functional groups at position four of the pyrrolidine ring, have been reviewed for their roles as organocatalysts in asymmetric reactions of organic compounds. This includes aldol reactions, Mannich reactions, and Michael additions, emphasizing the compound's versatility in promoting enantioselective chemical processes (Zlotin, 2015).
Melanoidin-like Maillard Polymers Formation
Research into the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, identified a trapped N-substituted 2-(hydroxymethyl)pyrrole as a major product. This finding indicates the compound's potential reactivity and role in the formation of melanoidin-like polymers, which have applications in food science and possibly in understanding the chemical foundations of flavor (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Bioactivity Studies
The potential bioactivities of 4-amino tetramic acid derivatives, prepared through 4-amination of pyrrolidine-2,4-diones, have been explored. Some of these derivatives exhibited promising herbicidal activity against dicot Arabidopsis thaliana and fungicidal activity against Pythium sp., showcasing the compound's potential in developing new agrochemicals (Liu, Zhao, Song, Gu, & Wang, 2014).
Advanced Material Synthesis
The compound also finds application in the synthesis of advanced materials. For instance, the catalytic synthesis protocol for pyrroles, starting from renewable resources like secondary alcohols and amino alcohols, demonstrates its utility in the sustainable production of pyrroles. This is particularly significant for materials science, where pyrroles are integral to the development of new catalysts, drugs, and advanced materials (Michlik & Kempe, 2013).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-(2-cyclopentyloxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-8-10-7-12(15)14(9-10)5-6-16-11-3-1-2-4-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUNZDXQQYXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCN2CC(CC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

